2-(2,2,2-Trifluoroethoxy)phenylacetic acid
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Overview
Description
2-(2,2,2-Trifluoroethoxy)phenylacetic acid is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenylacetic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)phenylacetic acid typically involves the reaction of phenylacetic acid with 2,2,2-trifluoroethanol. The reaction is often catalyzed by an acid such as sulfuric acid to facilitate the esterification process . The general reaction scheme can be represented as follows:
Phenylacetic acid+2,2,2-Trifluoroethanol→2-(2,2,2-Trifluoroethoxy)phenylacetic acid
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethoxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It serves as an intermediate in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
2-(2,2,2-Trifluoroethoxy)phenylboronic acid: This compound shares the trifluoroethoxy group but differs in its boronic acid functionality.
2,2,2-Trifluoroethyl acetate: Another compound with a trifluoroethoxy group, used in different chemical contexts.
2-(Bromomethyl)benzonitrile: While not containing a trifluoroethoxy group, it is structurally similar and used in related chemical applications.
Uniqueness: 2-(2,2,2-Trifluoroethoxy)phenylacetic acid is unique due to its combination of the trifluoroethoxy group with a phenylacetic acid backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)6-16-8-4-2-1-3-7(8)5-9(14)15/h1-4H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNJCMQYGJMBSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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